N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide
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Overview
Description
DS-1205b (free base) is a potent and selective inhibitor of AXL kinase, a receptor tyrosine kinase involved in various cellular processes, including cell survival, proliferation, and migration. The compound has shown significant potential in inhibiting cell migration and tumor growth, making it a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-1205b (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of DS-1205b (free base) follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DS-1205b (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in DS-1205b (free base), altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
DS-1205b (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study AXL kinase inhibition and its effects on cellular processes.
Biology: Investigated for its role in inhibiting cell migration and proliferation, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit AXL kinase overexpression.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
DS-1205b (free base) exerts its effects by selectively inhibiting AXL kinase, which plays a crucial role in signal transduction in malignant cells. The compound binds to the active site of AXL kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell survival, proliferation, and migration, ultimately leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
DS-1205c: Another AXL kinase inhibitor with similar properties and applications.
MER inhibitors: Compounds that inhibit MER kinase, another member of the TAM receptor family.
MET inhibitors: Compounds targeting MET kinase, which shares some functional similarities with AXL kinase
Uniqueness of DS-1205b (free base)
DS-1205b (free base) stands out due to its high selectivity and potency in inhibiting AXL kinase. Its ability to inhibit cell migration and tumor growth with minimal off-target effects makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42FN5O7/c1-25-3-7-36(44-18-25)33-21-47(20-26-9-11-51-12-10-26)22-34(39(33)48)41(49)46-29-5-6-31(35(42)17-29)32-15-28(19-45-40(32)43)27-4-8-37(38(16-27)50-2)54-24-30-23-52-13-14-53-30/h3-8,15-19,21-22,26,30H,9-14,20,23-24H2,1-2H3,(H2,43,45)(H,46,49)/t30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEILZXFYPPMTR-SSEXGKCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OCC6COCCO6)OC)N)F)CC7CCOCC7 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OC[C@H]6COCCO6)OC)N)F)CC7CCOCC7 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42FN5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.